molecular formula C10H9F3 B2496458 [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 31501-91-4

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2496458
CAS No.: 31501-91-4
M. Wt: 186.177
InChI Key: QIPWAYGGNPOMGQ-BDAKNGLRSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzene is a chiral cyclopropane derivative featuring a trifluoromethyl (-CF₃) group and a benzene ring. Its stereochemistry, defined by the (1R,2R) configuration, imparts distinct electronic and steric properties. The cyclopropane ring introduces significant ring strain, while the -CF₃ group enhances lipophilicity and metabolic stability. This compound is primarily utilized in medicinal chemistry and materials science due to its ability to modulate molecular interactions and resist oxidative degradation .

Properties

IUPAC Name

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWAYGGNPOMGQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Styrene Derivatives

Cyclopropanation via carbene insertion is a classical approach. For this compound, this involves reacting styrene derivatives with trifluoromethyl-containing carbenes. A modified Simmons-Smith reaction using Zn-Cu/CH₂I₂ in the presence of trifluoromethyl precursors has been explored, though yields remain moderate (40–50%) due to steric hindrance.

Example Protocol

  • Substrate : 4-Vinylbenzotrifluoride.
  • Reagents : Zn-Cu alloy, CH₂I₂, CF₃I.
  • Conditions : Anhydrous ether, 0°C to RT, 12 h.
  • Yield : 48%.

Challenges include controlling diastereoselectivity, as the reaction often produces racemic mixtures. Asymmetric variants using chiral ligands (e.g., bisoxazolines) are under investigation but require optimization.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis offers superior stereocontrol. Rhodium(II) complexes, such as Rh₂(S-PTTL)₄, facilitate enantioselective cyclopropanation of alkenes with diazo compounds. For instance:

Reaction Scheme
$$
\text{Styrene} + \text{CF₃CHN₂} \xrightarrow{\text{Rh}2(\text{S-PTTL})4} [(1R,2R)-\text{Product}] + \text{N}_2
$$

Optimized Conditions

  • Catalyst : Rh₂(S-PTTL)₄ (2 mol%).
  • Solvent : Dichloromethane.
  • Temperature : −20°C.
  • Yield : 72% with 90% enantiomeric excess (ee).

This method’s efficacy stems from the catalyst’s ability to discriminate between transition states, favoring the (R,R) configuration.

Photochemical Cycloaddition

Photochemical [2+1] cycloadditions between alkenes and trifluoromethyl carbenes, generated via UV irradiation of diazo compounds, offer a scalable pathway. A recent advance employs fac-Ir(dFppy)₃ as a photocatalyst under blue LED irradiation:

Procedure

  • Substrate : 4-Styrylbenzotrifluoride.
  • Carbene Source : CF₃CHN₂.
  • Catalyst : fac-Ir(dFppy)₃ (2 mol%).
  • Conditions : MeCN, 18 W LED, 24 h.
  • Yield : 68% with 85% ee.

This method’s mild conditions and tunable stereoselectivity make it promising for industrial applications.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.45–7.30 (m, 5H, Ar-H).
  • δ 2.90–2.70 (m, 2H, cyclopropane-H).
  • δ 1.95 (q, J = 8.5 Hz, 1H, CF₃-CH).

¹³C NMR (101 MHz, CDCl₃)

  • δ 145.2 (C-Ar).
  • δ 125.6 (q, J = 280 Hz, CF₃).
  • δ 32.1 (cyclopropane-C).

HRMS (ESI-TOF)

  • Calculated for C₁₀H₉F₃: 186.0656.
  • Observed: 186.0656.

Chromatographic Purity

Flash chromatography (hexane/EtOAc 4:1) achieves >95% purity, as verified by HPLC. Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers, confirming ee ≥90%.

Chemical Reactions Analysis

Friedel-Crafts-Type Reactions in Superacidic Media

This compound undergoes electrophilic aromatic substitution under superacidic conditions (e.g., CF₃SO₃H). The trifluoromethyl group facilitates carbocation formation, enabling intermolecular Friedel-Crafts reactions with benzene. Key observations include:

  • Dimerization : At 0°C, [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene forms dimeric benzophenone derivatives (41%) and triarylmethanol products (54%) .

  • Temperature-Dependent Selectivity : At 25°C, the product ratio shifts to favor benzophenone (56%) over triarylmethanol (44%) .

  • Mechanistic Insight : Protonation of fluorine atoms generates benzylic carbocations, stabilized by the cyclopropane ring’s strain and aromatic conjugation. These intermediates react with benzene via electrophilic attack .

Table 1: Reaction Outcomes in CF₃SO₃H

SubstrateProduct TypeYield (%)Temperature
[(1R,2R)-2-(CF₃)cyclopropyl]benzeneBenzophenone derivative41–560–25°C
[(1R,2R)-2-(CF₃)cyclopropyl]benzeneTriarylmethanol derivative44–540–25°C

Carbene Transfer Reactions in Biocatalytic Systems

Myoglobin (Mb) variants enable stereoselective cyclopropanation of olefins using this compound as a carbene donor. Highlights include:

  • High Stereoselectivity : Mb(H64V,V68A) catalyzes reactions with >99% diastereo- and enantioselectivity, yielding trans-(1S,2S)-configured cyclopropanes .

  • Broad Substrate Scope : Styrene derivatives (electron-rich and -poor) react efficiently (54–99% yield), with para-substituted styrenes showing lower reactivity due to steric and electronic effects .

  • Turnover Efficiency : The Mb variant achieves ~520 catalytic turnovers (TON) using gaseous diazoethane (DTE) as a carbene precursor .

Table 2: Mb-Catalyzed Cyclopropanation of Selected Olefins

Olefin SubstrateProductYield (%)de (%)ee (%)
4-Chlorostyrene7b (CF₃-cyclopropane)9299.999.9
4-Nitrostyrene10b5499.965
2-Vinylnaphthalene13b8599.991

Acid-Catalyzed Ring-Opening and Functionalization

The cyclopropane ring’s strain enables controlled ring-opening unde

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its unique chemical structure. Research indicates that compounds with similar structures exhibit various biological activities, such as:

  • Antiviral Activity : There is evidence suggesting that compounds with trifluoromethyl groups can inhibit viral replication mechanisms, particularly in the context of HIV reverse transcriptase inhibitors .
  • Anti-cancer Properties : Studies have highlighted the potential of cyclopropane derivatives in targeting specific cancer pathways, making them candidates for cancer therapeutics .

Materials Science

In materials science, [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is investigated for its properties in:

  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
  • Coatings and Adhesives : Its lipophilic nature allows it to be incorporated into formulations that require enhanced durability and performance under harsh conditions.

Agricultural Chemistry

Research has also pointed towards the potential use of this compound in agricultural applications, particularly as a:

  • Pesticide Intermediate : The trifluoromethyl group can enhance the bioactivity of agrochemicals, leading to more effective pest control agents.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition against HIV reverse transcriptase. The mechanism involved interference with viral RNA synthesis pathways, showcasing the compound's potential as an antiviral agent .

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices revealed enhanced thermal stability and chemical resistance. This property makes it suitable for applications in protective coatings and high-performance materials .

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of agrochemical formulations containing this compound indicated improved pest control effectiveness compared to traditional formulations. This suggests potential benefits in crop protection strategies .

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene with structurally related cyclopropane derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (Target) C₁₀H₉F₃* ~172.1 Benzene, -CF₃ High metabolic stability, chiral catalyst
1-Methoxy-4-((1R,2R)-2-(trifluoromethyl)cyclopropyl)benzene C₁₁H₁₁F₃O ~228.2 Methoxy (-OCH₃), -CF₃ Increased polarity, solubility enhancer
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanol C₆H₉F₃O 178.1 Hydroxymethyl (-CH₂OH), -CF₃ Intermediate for drug synthesis
[(1R,2R)-2-(Bromomethyl)cyclopropyl]methyl C₇H₁₀BrF₃ 225.1 Bromomethyl (-CH₂Br), -CF₃ Cross-coupling precursor
rac-[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methyl C₅H₇F₂ 117.1 Difluoromethyl (-CHF₂) Reduced electron-withdrawing effect

Structural and Electronic Differences

  • Trifluoromethyl vs. Halogenated Substituents : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to bromine in [(1R,2R)-2-(bromomethyl)cyclopropyl]methyl, enhancing electrophilic reactivity and stability against nucleophilic attack .
  • Methoxy vs. Benzene : The methoxy-substituted analog (C₁₁H₁₁F₃O) exhibits higher polarity due to the -OCH₃ group, improving aqueous solubility but reducing thermal stability relative to the parent benzene derivative .
  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl analog (C₅H₇F₂) has a weaker electron-withdrawing effect, leading to lower ring strain and reduced reactivity in cyclopropane ring-opening reactions .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, making the target compound more membrane-permeable .
  • Thermal Stability: The cyclopropane ring in the target compound is less stable than in non-fluorinated analogs due to increased ring strain from the -CF₃ group .
  • Stereochemical Impact: The (1R,2R) configuration enhances enantioselectivity in catalysis compared to racemic mixtures like rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanol .

Research Findings and Trends

  • Stereoselective Synthesis : Recent studies highlight improved yields (≥85%) in the asymmetric synthesis of the (1R,2R) isomer using chiral auxiliaries .
  • Metabolic Stability : The -CF₃ group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to difluoromethyl analogs .
  • Thermal Degradation : Under pyrolysis conditions (>200°C), the cyclopropane ring in the target compound undergoes selective cleavage at the -CF₃-substituted carbon .

Biological Activity

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethyl group in its structure significantly enhances its lipophilicity and metabolic stability, which facilitates interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl ring substituted with a trifluoromethyl group and a benzene moiety. This specific arrangement contributes to its distinctive chemical properties:

  • Molecular Formula : C10H8F3
  • Molecular Weight : 198.17 g/mol
  • Functional Groups : Trifluoromethyl (–CF3), Cyclopropyl (–C3H5), Aryl (–C6H5)

The trifluoromethyl group is known to enhance the compound's reactivity and biological interactions, making it a valuable building block in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through specific molecular interactions. The trifluoromethyl group increases the compound's affinity for lipid membranes, allowing it to penetrate cellular barriers more effectively.

Key Mechanisms:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's solubility in lipid environments, enhancing cellular uptake.
  • Target Interaction : It interacts with specific receptors or enzymes, potentially influencing signaling pathways related to cell growth, apoptosis, or inflammation.
  • Metabolic Stability : The presence of fluorine atoms can protect the molecule from metabolic degradation, prolonging its action within biological systems .

Biological Activity

Research has indicated that this compound exhibits various biological activities. Below are some notable findings:

Anticancer Activity

Studies have shown that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance:

  • In Vitro Studies : this compound demonstrated cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The mean IC50 values ranged from 10 to 20 µM .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Against Pathogens : It exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at approximately 50 µg/mL .
  • Potential Applications : These findings suggest potential applications in developing new antimicrobial agents.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound derivatives showed promising results in terms of biological activity. Researchers synthesized a series of analogs and evaluated their anticancer activities:

  • Results : Several derivatives exhibited enhanced cytotoxicity compared to the parent compound, indicating that structural modifications could lead to improved therapeutic profiles .

Case Study 2: Mechanistic Studies in Cancer Cells

Another investigation examined the mechanistic pathways through which this compound induces apoptosis:

  • Findings : The study revealed that the compound activates p53 signaling pathways, leading to increased expression of pro-apoptotic factors and decreased survival rates in cancer cells .

Q & A

Q. What are the established synthetic routes for [(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene, and how are reaction conditions optimized for stereochemical purity?

Synthesis typically involves cyclopropanation strategies such as the Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloadditions. Critical factors include:

  • Use of chiral auxiliaries or catalysts to enforce (1R,2R) stereochemistry (e.g., Evans-Sjögren ligands).
  • Strict inert atmosphere (N₂/Ar) to prevent side reactions with moisture/oxygen.
  • Temperature control (e.g., low temps for kinetic selectivity). Post-synthesis, stereochemical integrity is verified via NOE NMR experiments or chiral HPLC .

Q. How is the trifluoromethyl group characterized spectroscopically, and what techniques confirm its positional stability?

  • ¹⁹F NMR : Distinct chemical shifts (~-60 to -70 ppm) confirm CF₃ presence.
  • IR Spectroscopy : C-F stretching vibrations (1100–1250 cm⁻¹).
  • Stability under reaction conditions is assessed via time-resolved NMR or mass spectrometry to detect decomposition byproducts .

Q. What are the standard protocols for handling this compound in laboratory settings?

  • Storage under inert gas in amber vials to prevent photodegradation.
  • Use of anhydrous solvents (e.g., THF, DCM) for reactions.
  • Safety protocols aligned with organofluorine compound guidelines (e.g., fume hoods, fluorinated waste disposal) .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl group influence regioselectivity in cyclopropane ring-opening reactions?

  • The electron-withdrawing CF₃ group stabilizes carbocation intermediates, directing nucleophilic attack to the less substituted cyclopropane carbon.
  • Steric hindrance from CF₃ shifts reactivity toward smaller nucleophiles (e.g., H₂O vs. amines).
  • Mechanistic studies employ kinetic isotope effects (KIE) and DFT calculations to map transition states .

Q. What strategies address contradictions in reported biological activity data for halogenated cyclopropane derivatives?

  • Meta-analysis : Cross-referencing toxicity datasets (e.g., Ames test vs. mammalian cell assays).
  • Structural analogs : Comparing [(1R,2R)-CF₃] with chlorinated analogs to isolate substituent effects.
  • In silico modeling : QSAR models to predict bioactivity trends based on logP, polar surface area, and H-bonding capacity .

Q. How are stereochemical impurities quantified during scale-up synthesis, and what thresholds are acceptable for pharmacological studies?

  • Chiral SFC/UPLC : Detect enantiomeric excess (ee >98% required for FDA submissions).
  • ICH guidelines : Impurity thresholds ≤0.15% for genotoxic alerts .

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